molecular formula C15H15ClO4S B2395951 (4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate CAS No. 2305492-27-5

(4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate

Cat. No.: B2395951
CAS No.: 2305492-27-5
M. Wt: 326.79
InChI Key: HDRRBXXMXCUFFB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is known for its unique structural properties, which make it a subject of interest for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

(4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl) (4-hydroxyphenyl)methanone: Shares a similar chlorophenyl group but differs in the functional groups attached to the benzene ring.

    (4-Chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate: Known for its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Uniqueness

Its combination of a chlorophenyl group with a methoxy and dimethylbenzenesulfonate moiety makes it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

(4-chlorophenyl) 2-methoxy-4,5-dimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4S/c1-10-8-14(19-3)15(9-11(10)2)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRBXXMXCUFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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